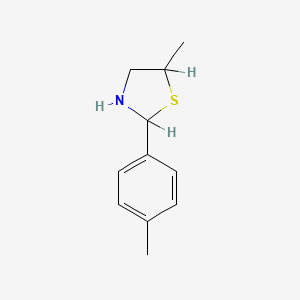

5-Methyl-2-(4-methylphenyl)thiazolidine

Description

Structure

3D Structure

Properties

CAS No. |

116113-03-2 |

|---|---|

Molecular Formula |

C11H15NS |

Molecular Weight |

193.31 g/mol |

IUPAC Name |

5-methyl-2-(4-methylphenyl)-1,3-thiazolidine |

InChI |

InChI=1S/C11H15NS/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-6,9,11-12H,7H2,1-2H3 |

InChI Key |

MNOWSQVEFSDPEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(S1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Approaches to 5 Methyl 2 4 Methylphenyl Thiazolidine and Its Analogues

Classical Condensation Reactions for Thiazolidine (B150603) Ring Formation

The formation of the thiazolidine ring has traditionally been achieved through cyclocondensation reactions, which involve the joining of two or more molecules to form a ring structure with the elimination of a small molecule, typically water.

Aldehyde-Mediated Cyclocondensation with Thiazolidine Precursors

A primary and widely utilized method for synthesizing thiazolidine derivatives is the condensation of an aldehyde or ketone with a compound containing both an amino and a thiol group. The reaction between an aldehyde and cysteamine (B1669678) (2-aminoethanethiol) is a classic example of this approach. dss.go.thresearchgate.net

The mechanism for this reaction involves the initial formation of a Schiff base between the amino group of cysteamine and the carbonyl group of the aldehyde. dss.go.th This is followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of the five-membered thiazolidine ring. nih.gov The reaction is often carried out under mild conditions, at neutral pH and room temperature. researchgate.net Studies have shown that the presence of a buffer, such as phosphate (B84403), can significantly promote the formation of the thiazolidine ring. dss.go.thnih.gov Protic solvents also enhance the reaction by facilitating the removal of the water molecule formed during the initial condensation. nih.gov

For the specific synthesis of 5-Methyl-2-(4-methylphenyl)thiazolidine, this would involve the reaction of 4-methylbenzaldehyde (B123495) with a 1-aminopropane-2-thiol (B1215179) precursor. The methyl group at the 5-position of the thiazolidine ring originates from the aminothiol (B82208) precursor.

Table 1: Examples of Aldehyde-Mediated Cyclocondensation for Thiazolidine Synthesis

| Aldehyde | Aminothiol Precursor | Resulting Thiazolidine |

|---|---|---|

| Formaldehyde (B43269) | Cysteamine | Thiazolidine |

| Acetaldehyde | Cysteamine | 2-Methylthiazolidine |

Reactions Involving Thiourea (B124793) and Related Substrates

Thiourea and its derivatives are versatile reagents in the synthesis of various heterocyclic compounds, including thiazolidinones, which are closely related to thiazolidines. dergipark.org.tr The reaction of thiourea with an α-haloacid, such as chloroacetic acid, is a common method for synthesizing the thiazolidine-2,4-dione (TZD) core. nih.govresearchgate.net This reaction proceeds through an initial S-alkylation of the thiourea by the chloroacetic acid, followed by an intramolecular cyclization. nih.gov

While this method primarily yields thiazolidinones (containing two carbonyl groups at positions 2 and 4), modifications and subsequent reactions can lead to the desired thiazolidine structures. For instance, Knoevenagel condensation of a thiazolidinone with an aldehyde can introduce a substituent at the 5-position. nih.gov

Furthermore, unsymmetrical thioureas have been reacted with maleic acid derivatives to study the regioselectivity of the addition, providing insights into the factors that control the formation of different thiazolidine isomers. rsc.org The reaction of propargylamines with isothiocyanates can also lead to the formation of iminothiazolidines and aminothiazolines. rsc.org

Advanced Synthetic Methodologies for Substituted Thiazolidines

To improve efficiency, yield, and substrate scope, a number of advanced synthetic methodologies have been developed for the preparation of substituted thiazolidines.

One-Pot Synthetic Routes

Several one-pot procedures for the synthesis of thiazolidine derivatives have been reported. A notable example is a four-component reaction involving amines, isocyanates, aldehydes, and chloroform (B151607) under ultrasonic conditions to produce 2-imino-1,3-thiazolidin-4-ones in high yields and short reaction times. nih.gov Another multicomponent reaction (MCR) involves the condensation of a primary amine, an aldehyde, and mercaptoacetic acid to form thiazolidin-4-ones. nih.gov Copper-catalyzed one-pot synthesis of thiazolidin-2-imines from primary amines, ketones, terminal alkynes, and isothiocyanates has also been developed. acs.org

Table 2: Comparison of One-Pot Thiazolidine Synthesis Methods

| Method | Components | Product Type | Advantages |

|---|---|---|---|

| Ultrasonic-assisted | Amines, isocyanates, aldehydes, chloroform | 2-Imino-1,3-thiazolidin-4-ones | High yields, short reaction times |

| MCR | Primary amine, aldehyde, mercaptoacetic acid | Thiazolidin-4-ones | Versatile for various substitutions |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov The synthesis of thiazolidinediones and their derivatives has been significantly improved by the application of microwave irradiation. mdpi.comrasayanjournal.co.in

For example, the synthesis of the thiazolidine-2,4-dione ring from thiourea and monochloroacetic acid can be completed in a much shorter time with microwave heating compared to conventional refluxing. nih.govmdpi.com Microwave irradiation has also been successfully employed in the Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes. mdpi.com Studies have shown that microwave-assisted synthesis can lead to a significant reduction in reaction times and an improvement in the yields of benzimidazole-bearing thiazolidinedione derivatives. nih.gov A study also reported the synthesis of thiazolidinediones by reacting benzaldehyde (B42025) with cysteine using microwave radiation, achieving a very good yield. latticescipub.com

Mannich Reactions in Thiazolidine Synthesis

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine or ammonia. This reaction is a valuable tool for introducing an aminomethyl group into a molecule. researchgate.net

In the context of thiazolidine chemistry, the Mannich reaction is often used to modify a pre-formed thiazolidine ring. For instance, 5-arylidenethiazolidine-2,4-diones can undergo a Mannich reaction with various primary or secondary amines and formaldehyde to yield N-substituted derivatives. This approach allows for the introduction of a wide range of substituents at the N-3 position of the thiazolidine ring, providing a library of compounds for further evaluation. researchgate.netscirp.orgniscpr.res.in The reaction typically proceeds by adding the amine to a mixture of the thiazolidine derivative and formaldehyde in a suitable solvent like dimethyl formamide (B127407) (DMF). researchgate.net

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a well-established method in organic synthesis, involving the reaction of a carbonyl compound with a compound possessing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.org This reaction culminates in a new carbon-carbon double bond through a dehydration process. wikipedia.orgnih.gov While highly useful for creating α,β-unsaturated compounds, its application to the synthesis of the saturated this compound core is indirect.

In the context of thiazolidine chemistry, the Knoevenagel condensation is most prominently used for the synthesis of 5-arylidene-2,4-thiazolidinediones. ijsrst.comrsc.orgtandfonline.com This reaction involves the condensation of a 2,4-thiazolidinedione (B21345), which contains an active methylene group at the C5 position, with an aromatic aldehyde. nih.gov The process is often facilitated by catalysts such as piperidine, baker's yeast, or L-tyrosine in various solvents. nih.govijsrst.comrsc.org The product of this reaction is a 5-ylidene derivative, characterized by a double bond between the C5 carbon of the thiazolidine ring and the benzylic carbon of the aldehyde.

To obtain a saturated thiazolidine like this compound from a Knoevenagel product, a subsequent reduction step would be necessary to saturate the C5-exocyclic double bond. This multi-step process makes direct condensation approaches generally more efficient for the synthesis of saturated thiazolidines.

Targeted Synthesis of this compound and its Structural Variants

The most direct and common synthetic route to 2,5-disubstituted thiazolidines involves the cyclocondensation reaction between a β-aminothiol and an aldehyde. researchgate.netresearchgate.net This method allows for the strategic incorporation of substituents at both the C2 and C5 positions of the thiazolidine ring by selecting appropriate starting materials.

Strategies for Introducing the 5-Methyl Moiety

The methyl group at the C5 position of the thiazolidine ring originates from the β-aminothiol precursor. To synthesize this compound, a cysteamine analogue bearing a methyl group at the corresponding carbon is required. The appropriate precursor for this purpose is 2-amino-1-mercaptopropane (also known as β-aminopropyl mercaptan or alaninethiol).

The use of substituted β-aminothiols is a standard strategy for producing C5-substituted thiazolidines. The reaction proceeds via the condensation of the amino group with the aldehyde to form an intermediate imine (or Schiff base), which is then followed by an intramolecular cyclization via the nucleophilic attack of the thiol group on the imine carbon. researchgate.netnih.gov

Incorporation of the 4-Methylphenyl Substituent at Position 2

The substituent at the C2 position of the thiazolidine ring is determined by the aldehyde used in the condensation reaction. researchgate.net To introduce the 4-methylphenyl group (also known as a p-tolyl group), the selected aldehyde must be 4-methylbenzaldehyde (p-tolualdehyde).

The reaction mechanism involves the nucleophilic attack of the primary amine of the β-aminothiol on the carbonyl carbon of 4-methylbenzaldehyde, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base, which subsequently undergoes intramolecular cyclization to yield the final thiazolidine ring structure. researchgate.netnih.gov The reaction between 2-amino-1-mercaptopropane and 4-methylbenzaldehyde directly yields the target compound, this compound. uni.lu

Synthesis of Specific Isomers and Diastereomers

The structure of this compound contains two stereocenters, one at C2 and one at C5. Consequently, the molecule can exist as a mixture of diastereomers (cis and trans isomers) and their respective enantiomers. The condensation of a racemic β-aminothiol with an aldehyde typically results in a mixture of these diastereomers.

Controlling the stereochemical outcome is a significant challenge in thiazolidine synthesis. The ratio of cis to trans diastereomers can be influenced by reaction conditions such as the solvent, temperature, and the presence of catalysts. For example, in the synthesis of related 2-aryl-4-carbethoxythiazolidines, the addition of trifluoroacetic acid was shown to modify the percentage of the resulting diastereomers. researchgate.net Achieving enantio- and diastereospecific products often requires the use of enantiopure starting materials or specialized stereoselective synthetic strategies. nih.gov

Characterization Techniques in Thiazolidine Synthesis Research

The structural confirmation of synthesized thiazolidines, including this compound, is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, the presence of functional groups, and the connectivity of atoms. researchgate.netresearchgate.net

Spectroscopic Methods for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the thiazolidine structure. researchgate.netnih.gov Characteristic absorption bands confirm the presence of the N-H group (typically in the range of 3100-3500 cm⁻¹), C-H bonds of the alkyl and aryl groups, and the C-S bond (around 600-700 cm⁻¹). researchgate.netnih.gov The absence of a strong carbonyl (C=O) band from the starting aldehyde and the S-H band from the thiol confirms the completion of the cyclization reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the detailed structural analysis of thiazolidine derivatives. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. For this compound, one would expect to see signals for the methyl protons on the phenyl ring and at the C5 position, the aromatic protons, the diastereotopic protons of the CH₂ group at C4, and the methine protons at C2 and C5. The coupling constants (J-values) between adjacent protons help to establish the connectivity and relative stereochemistry (cis/trans) of the substituents. nih.gov

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts for the carbons in the thiazolidine ring are characteristic. For instance, the C2 carbon, situated between two heteroatoms (N and S), typically appears in a distinct region of the spectrum. nih.govnih.govresearchgate.net Signals for the methyl carbons, aromatic carbons, and the C4 and C5 carbons of the thiazolidine ring would also be observed. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. researchgate.netnih.gov The molecular ion peak [M]⁺ would correspond to the exact mass of this compound (C₁₁H₁₅NS). uni.lu The fragmentation pattern often involves the cleavage of the thiazolidine ring, providing further evidence for the proposed structure. researchgate.net

The following table summarizes expected spectroscopic data for thiazolidine derivatives based on published literature for analogous structures.

| Technique | Group / Atom | Expected Chemical Shift / Frequency | Reference |

| IR | N-H Stretch | 3100 - 3500 cm⁻¹ | researchgate.netnih.gov |

| C-S Stretch | 600 - 700 cm⁻¹ | researchgate.net | |

| ¹H NMR | C2-H (methine) | δ 5.0 - 6.0 ppm | nih.govnih.gov |

| C5-H (methine) | δ 3.0 - 4.0 ppm | nih.gov | |

| C4-H₂ (methylene) | δ 2.8 - 3.5 ppm | nih.gov | |

| ¹³C NMR | C2 | δ 60 - 80 ppm | nih.govresearchgate.net |

| C4 | δ 30 - 40 ppm | researchgate.net | |

| C5 | δ 50 - 60 ppm | nih.gov | |

| MS | Molecular Ion [M]⁺ | m/z = 193.09 | uni.lu |

Chromatographic Purification and Purity Assessment

Following the synthesis of this compound and its analogues, the crude reaction mixture typically contains the desired product alongside unreacted starting materials, by-products, and residual catalysts. Therefore, a robust purification strategy is essential to isolate the target compound with a high degree of purity. The most prevalent and effective methods for the purification and subsequent purity assessment of this class of compounds are chromatographic techniques. While specific experimental data for the purification of this compound is not extensively detailed in publicly available literature, general and analogous procedures provide a clear framework for these processes.

The primary method for the purification of thiazolidine derivatives is column chromatography, often utilizing silica (B1680970) gel as the stationary phase. The choice of the mobile phase, or eluent, is critical and is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The optimal ratio of these solvents is determined by preliminary analysis using Thin-Layer Chromatography (TLC).

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development

TLC is an indispensable tool for monitoring the progress of the synthesis of thiazolidine derivatives. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a chamber containing a suitable solvent system. For instance, a common mobile phase for analogous compounds is a mixture of petroleum ether and ethyl acetate in a 2:1 ratio. nih.gov The separated components are visualized under UV light (at 254 nm and 366 nm) or by staining, for example, with iodine vapor. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. A successful reaction will show the consumption of starting materials (disappearance of their corresponding spots) and the appearance of a new spot corresponding to the product. The Rf value also guides the selection of the solvent system for column chromatography; a solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound is often ideal for good separation on a column.

Column Chromatography for Purification

Once the synthesis is complete, the crude product is subjected to column chromatography for purification. The crude material is typically concentrated in vacuo and then loaded onto a silica gel column. The column is then eluted with a pre-determined solvent system, often starting with a less polar mixture and gradually increasing the polarity (gradient elution) to first elute non-polar impurities and then the desired product. For many organic compounds, including those with structures similar to this compound, a mixture of ethyl acetate and hexane is a standard choice. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified compound. In some instances, for crystalline solids, recrystallization from a suitable solvent, such as absolute alcohol, can be employed as a final purification step to yield a product of high purity. nih.gov

The following table outlines typical conditions for the column chromatographic purification of thiazolidine derivatives based on established methodologies for analogous compounds.

| Parameter | Description | Typical Values/Ranges for Thiazolidine Derivatives |

| Stationary Phase | The solid adsorbent material packed into the column. | Silica gel (60 Å, 230–400 mesh ASTM) nih.gov |

| Mobile Phase | The solvent or solvent mixture that flows through the stationary phase. | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Dichloromethane/Methanol |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) |

| Loading Technique | How the crude sample is introduced to the column. | Dry loading (adsorbed onto a small amount of silica) or Wet loading (dissolved in a minimal amount of the mobile phase) |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) |

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of the isolated this compound. This method offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. For thiazolidine derivatives, reverse-phase HPLC is commonly employed.

In a typical reverse-phase HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, often a mixture of an aqueous buffer (like trichloroacetic acid or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs strongly, is used to monitor the eluent.

A pure sample of this compound would ideally show a single, sharp peak in the HPLC chromatogram at a specific retention time. The presence of other peaks would indicate impurities. The purity is often expressed as a percentage of the total peak area. For some pharmaceutical applications, purity levels exceeding 99% are often required and can be achieved through optimized purification protocols. researchgate.net

The table below summarizes typical parameters for the HPLC analysis of thiazolidine-related compounds.

| Parameter | Description | Typical Values/Ranges for Thiazolidine Derivatives |

| Stationary Phase | The type of column used for separation. | C18 (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm) nih.gov |

| Mobile Phase | The solvent system used for elution. | A: 0.1 M Trichloroacetic Acid (pH 1.7), B: Acetonitrile nih.gov |

| Elution Mode | The method of mobile phase delivery. | Gradient elution (e.g., 0–8 min 11–40% B; 8–12 min 40–11% B) nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min (e.g., 1 mL/min) nih.gov |

| Detection | The method used to detect the separated components. | UV-Vis Detector (e.g., at 254 nm or 355 nm) nih.gov |

| Retention Time | The time taken for a specific compound to elute from the column. | Compound-specific; for a related compound, a retention time of 5.3 min has been reported under specific conditions. nih.gov |

In addition to chromatographic methods, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for confirming the identity and structural integrity of the purified this compound, thereby complementing the purity assessment.

Biological Activity Investigations of 5 Methyl 2 4 Methylphenyl Thiazolidine and Analogues: Pre Clinical and Mechanistic Insights

Antimicrobial Research

The thiazolidine (B150603) nucleus is a cornerstone in medicinal chemistry, recognized for its association with a wide spectrum of pharmacological activities, including antimicrobial effects. nih.gov Researchers have synthesized and evaluated numerous thiazolidine derivatives, revealing significant potential against various pathogens.

Thiazolidine derivatives have demonstrated notable antibacterial properties, with many compounds showing a pronounced effect against Gram-positive bacteria. nih.govnih.gov A series of 5-arylidene-thiazolidine-2,4-dione derivatives, for instance, exhibited antimicrobial activity primarily against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov Similarly, newly synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin (B1682308) moieties also showed antibacterial activity, particularly against Gram-positive strains, with the most active compounds having an MIC of 3.91 mg/L. scienceopen.comnih.gov

In contrast, the activity against Gram-negative bacteria is often more varied. Some studies report a lack of inhibitory effect on the growth of Gram-negative bacteria for certain thiazolidine-2,4-dione-based hybrids up to a concentration of 1000 mg/L. nih.gov However, other research on 5-methylthiazole-based thiazolidinones has shown that all tested compounds exhibited antibacterial activity against resistant strains of Escherichia coli and Pseudomonas aeruginosa. mdpi.com For example, one particularly potent compound demonstrated significant bacteriostatic and bactericidal activity against all tested bacteria, proving to be more effective than standard antibiotics like ampicillin (B1664943) and streptomycin. mdpi.com

The structural features of these molecules play a crucial role in their antibacterial efficacy. For instance, in a study of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, all synthesized compounds displayed good antibacterial activity against several Gram-positive bacteria, with MIC values in the range of 2-4 µg/mL. researchgate.net

Table 1: Antibacterial Activity of Selected Thiazolidine Analogues

| Compound Class | Bacterial Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | MIC: 2 to 16 µg/mL | nih.gov |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | MIC: 3.91 mg/L (most active) | scienceopen.comnih.gov |

| 5-Methylthiazole based thiazolidinones | Resistant E. coli and P. aeruginosa | MIC: 29.8–433.5 μM | mdpi.com |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria | MIC: 2-4 µg/mL | researchgate.net |

The thiazolidine scaffold is also a promising framework for the development of novel antifungal agents. nanobioletters.com A notable example is Mycosidine®, a topical antifungal drug based on a 3,5-substituted thiazolidine-2,4-dione structure, which is effective against dermatophytes and yeasts. mdpi.com

Research into 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones revealed that all tested compounds exhibited very good antifungal activity, with MIC ranges of 27.7–578 μM. mdpi.com The majority of these compounds showed better activity than the standard drug ketoconazole (B1673606) against almost all fungal strains tested. scilit.com Docking studies suggest that the antifungal mechanism may involve the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51) and dihydrofolate reductase in Candida albicans. scilit.com

Furthermore, studies on novel (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives have demonstrated a broad-spectrum of antifungal activity against various plant pathogenic fungi, with some compounds showing efficacy comparable or superior to commercial fungicides. researchgate.net

Table 2: Antifungal Activity of Selected Thiazolidine Analogues

| Compound Class | Fungal Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Various fungal strains | MIC: 27.7–578 μM | mdpi.com |

| (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates | Phytophthora infestans, Fusarium solani, Alternaria solani | Comparable or better than Consento® | researchgate.net |

| Mycosidine® (3,5-substituted thiazolidine-2,4-dione) | Dermatophytes and Yeasts (Candida spp.) | Approved for topical treatment | mdpi.com |

The therapeutic potential of thiazolidine derivatives extends to antiviral applications. nih.gov The thiazolidine ring is a component of several approved drugs, including the anti-HIV agent ritonavir. nih.gov Research has shown that various thiazolidinone derivatives possess anti-HIV and other antiviral properties. nih.govresearchgate.netnih.gov The structural modifications on the thiazolidine core are key to these activities. nih.gov

Tuberculosis remains a significant global health threat, and thiazolidin-4-one derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. researchgate.netnih.gov Several studies have highlighted the potential of these compounds against Mycobacterium tuberculosis. nih.gov

For instance, a review of thiazolidin-4-ones reported that some derivatives showed promising antitubercular activity, with MICs significantly higher than reference drugs. nih.gov Certain compounds were active against the M. tuberculosis H37Rv strain with MICs in the range of 0.05-0.2 μg/mL. nih.gov Another study on N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives identified a compound with promising antimycobacterial activity against the M. tuberculosis H37Rv strain. researchgate.net The combination of the thiazolidine-2,4-dione moiety with other heterocyclic or aromatic structures has been shown to produce a broad spectrum of biological activities, including antitubercular effects. researchgate.net

Table 3: Antitubercular Activity of Selected Thiazolidinone Analogues

| Compound Class | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivatives | M. tuberculosis H37Rv | MIC: 0.05-0.2 μg/mL | nih.gov |

| N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamides | M. tuberculosis H37Rv | MIC: 25 mg/mL (most promising) | researchgate.net |

| Thiazolidine-2,4-dione based hybrids | M. tuberculosis H37Rv and wild strains | MIC: 0.078-0.283 µM | nih.gov |

While direct studies on the resistance mechanisms to 5-Methyl-2-(4-methylphenyl)thiazolidine are not available, research on its analogues provides some insights. The antibacterial action of some 5-methylthiazole-based thiazolidinones is thought to involve the inhibition of MurB, an essential enzyme in bacterial cell wall biosynthesis. scilit.com This suggests a potential mechanism that could be effective against resistant strains. The development of hybrid molecules, combining the thiazolidine scaffold with other active pharmacophores, is a promising strategy to combat drug-resistant pathogens. nih.gov

Anti-inflammatory Research

Thiazolidine derivatives have been extensively investigated for their anti-inflammatory properties. nih.govnih.gov The thiazolidinone core is present in drugs that are known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones demonstrated that these compounds possess moderate to good anti-inflammatory activity, with some showing better efficacy than the standard drug indomethacin. nih.govmdpi.com The mechanism of action for these compounds was identified as selective inhibition of cyclooxygenase-1 (COX-1). nih.govmdpi.com Structure-activity relationship studies revealed that the nature and position of substituents on the benzene (B151609) ring significantly influence the anti-inflammatory activity. nih.govmdpi.com

Furthermore, research on novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones has also shown significant anti-inflammatory effects. The presence of electron-withdrawing groups at the para position of the phenyl ring was found to contribute to this activity. turkjps.org

Table 4: Anti-inflammatory Activity of Selected Thiazolidine Analogues

| Compound Class | Mechanism/Effect | Key Findings | Reference |

|---|---|---|---|

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Selective COX-1 inhibition | Some compounds more potent than indomethacin. | nih.govmdpi.com |

| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones | Inhibition of protein denaturation | Electron-withdrawing groups enhance activity. | turkjps.org |

| Thiazolidinediones (general) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Target vascular cells and monocytes/macrophages. | nih.gov |

Modulation of Inflammatory Pathways (e.g., COX, LOX Enzyme Inhibition)

Thiazolidine derivatives have been a significant area of interest in the search for new anti-inflammatory agents. researchgate.net Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Research into analogues of this compound has revealed potential for selective COX inhibition. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were identified as selective COX-1 inhibitors, with some compounds showing inhibitory effects superior to the reference drug naproxen. nih.gov These compounds, however, did not exhibit significant LOX inhibition. nih.gov The study highlighted that the anti-inflammatory activity of these thiazolidinone derivatives was primarily mediated through COX-1 inhibition. nih.gov Molecular docking studies suggested that the interaction with the Arg120 residue in the COX-1 active site is crucial for their activity. nih.gov

In contrast, other research has focused on developing dual inhibitors of COX and LOX, which is considered a promising strategy for creating anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govnih.gov For example, some thymol-pyrazole hybrids have been synthesized to act as dual COX-2/5-LOX inhibitors. nih.gov While not direct analogues of this compound, this research underscores the therapeutic potential of targeting both pathways. Similarly, a compound identified as COX-2/15-LOX-IN-5 has been shown to be a dual inhibitor of these enzymes, demonstrating anti-inflammatory and antioxidant activities. medchemexpress.com

The structural features of thiazolidinone derivatives play a critical role in their inhibitory activity. nih.gov The nature and position of substituents on the benzene ring can significantly influence their anti-inflammatory potency. nih.gov For example, in a series of 5-arylidene-2-imino-4-thiazolidinones, the position of a methoxy (B1213986) group on the arylidene moiety was found to affect the inhibitory activity on COX isoforms. researchgate.net

Investigation of Anti-inflammatory Potency

The anti-inflammatory potential of thiazolidine derivatives, including analogues of this compound, has been demonstrated in various preclinical models. Thiazolidines are recognized for their anti-inflammatory properties, which have been evaluated using methods like the carrageenan-induced paw edema test in rats. researchgate.netresearchgate.net

For instance, a series of 5-arylidene-2-imino-4-thiazolidinones showed significant anti-inflammatory activity in models of acute inflammation. researchgate.net One particular compound, 5-(3-methoxyphenylidene)-2-phenylimino-3-propyl-4-thiazolidinone, exhibited a high level of inhibition in the carrageenan-induced paw edema model, comparable to the standard drug indomethacin. researchgate.net Furthermore, another analogue, 5-(4-Methoxyphenylidene)-2-phenylimino-3-propyl-4-thiazolidinone, was docked into the active site of the COX-2 protein, suggesting that its 4-methoxyarylidene group could occupy the secondary pocket of COX-2, a key feature for selectivity. researchgate.net

In another study, newly synthesized 5-benzylidene-thioxoimidazolidinones and thioxothiazolidinones, which are structurally related to the thiazolidine core, were also evaluated for their anti-inflammatory effects. researchgate.net Additionally, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones demonstrated moderate to good anti-inflammatory activity, with some compounds outperforming indomethacin. nih.gov The structure-activity relationship in this series indicated that both the nature and the position of the substituent on the benzene ring are crucial for their anti-inflammatory potency. nih.gov

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes like COX and reduce the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2). researchgate.net For example, the 5-arylidene-2-imino-4-thiazolidinones were shown to decrease PGE2 levels in the pleural exudate of carrageenan-treated rats. researchgate.net

Anticancer Research

The thiazolidinone scaffold is a recognized pharmacophore in the development of anticancer agents. nih.govnih.gov Research has explored the cytotoxicity of various thiazolidinone derivatives against a range of cancer cell lines.

Cytotoxicity Studies on Cancer Cell Lines

Analogues of this compound have been investigated for their cytotoxic effects on various cancer cell lines. For example, a synthetic thiazolidin compound, 5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin (DBPT), was found to be more effective at killing cancer cells than normal human fibroblasts. nih.gov This compound's antitumor action was further analyzed in three human colorectal cancer cell lines. nih.gov

Another study focused on a series of trifluoromethyl phenyl acetamide (B32628) derivatives, which were evaluated for their cytotoxic potential against a broad spectrum of cancer cell lines, including colorectal, hepatic, pancreatic, breast, and ovarian cancer cells. researchgate.net The results showed that these compounds exhibited variable but significant cytotoxic effects. researchgate.net

The table below summarizes the cytotoxic activity of a selection of thiazolidinone analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference |

| 5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin (DBPT) | Human colorectal cancer cells | Kills cancer cells more effectively than normal human fibroblasts. nih.gov | nih.gov |

| Trifluoromethyl phenyl acetamide derivatives | Colorectal, hepatic, pancreatic, breast, and ovarian cancer cell lines | Variable but significant cytotoxic effects. researchgate.net | researchgate.net |

Mechanisms of Action in Cancer Biology (e.g., Apoptosis Induction)

The anticancer activity of thiazolidinone analogues is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov For instance, the compound 5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin (DBPT) was found to induce JNK-mediated apoptosis in colon cancer cells through both caspase-dependent and caspase-independent pathways. nih.gov Interestingly, the cell growth inhibition by DBPT was independent of the p53 status of the cancer cells. nih.gov

Another thiazolidin compound, MMPT, was shown to inhibit the growth of H1792 lung cancer cells by inducing apoptosis through a Fas-mediated and caspase-dependent pathway. nih.gov This was supported by the upregulation of Fas (CD95/APO-1) and Fas ligand expression. nih.gov

The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects, making them promising candidates for further development as cancer therapeutics.

Antidiabetic Research (Focus on Molecular Mechanisms)

Thiazolidinediones (TZDs), which share the core thiazolidine ring structure, are a well-established class of oral antidiabetic drugs. nih.govnih.gov Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPAR-γ). nih.govresearchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

PPARs are ligand-activated transcription factors that play a crucial role in regulating nutrient metabolism and energy homeostasis. nih.gov The activation of PPAR-γ by thiazolidinedione derivatives leads to improved insulin (B600854) sensitivity in tissues, as well as enhanced glucose uptake and storage. nih.govresearchgate.net This makes PPAR-γ a key molecular target for the development of antidiabetic drugs. nih.gov

Numerous studies have focused on designing and synthesizing novel thiazolidinedione derivatives as PPAR-γ agonists with the aim of improving their efficacy and reducing the side effects associated with older drugs in this class. nih.govvensel.orgdntb.gov.ua For example, a series of novel thiazolidine-4-one derivatives were synthesized and evaluated for their antidiabetic activity through partial agonism of the PPAR-γ receptor. vensel.org One compound from this series demonstrated excellent antidiabetic activity by reducing blood glucose levels, with no significant liver toxicity observed. vensel.org Molecular docking studies revealed that this compound formed a hydrogen bond with the SER342 amino acid, which is considered an essential interaction for PPAR-γ partial agonism. vensel.org

Another study developed new 2,4-thiazolidinedione (B21345) derivatives as PPAR-γ modulators. nih.gov These compounds showed a hypoglycemic effect in a dexamethasone-induced diabetic rat model and did not cause liver damage. nih.gov

The table below provides examples of thiazolidinone derivatives and their activity as PPAR-γ agonists.

| Compound/Analogue | Target | Mechanism of Action | In Vivo/In Vitro Model | Reference |

| Novel thiazolidine-4-one derivatives | PPAR-γ | Partial Agonist | - | vensel.org |

| Novel 2,4-thiazolidinedione derivatives | PPAR-γ | Modulator | Dexamethasone-induced diabetic rat model | nih.gov |

The ongoing research into thiazolidinone analogues as PPAR-γ agonists highlights the continued importance of this molecular target in the development of new and safer therapies for type 2 diabetes. nih.govresearchgate.netdntb.gov.ua

Impact on Glucose and Lipid Metabolism Pathways

While direct studies on this compound are unavailable, research on thiazolidinedione (TZD) analogues provides significant insights into metabolic regulation. TZDs are well-known for their role in improving insulin sensitivity and are used in the treatment of type 2 diabetes mellitus (T2DM). nih.govnih.gov Their primary mechanism involves acting as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and is crucial for glucose and lipid homeostasis. nih.govnih.gov

Activation of PPARγ by TZD analogues modulates the transcription of numerous genes involved in metabolic pathways. nih.gov This leads to several beneficial effects:

Enhanced Insulin Sensitivity: TZDs increase glucose uptake in peripheral tissues like adipose tissue and muscle, thereby lowering blood glucose levels. nih.gov

Adipose Tissue Remodeling: They promote the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids, thus reducing the lipid burden on other organs like the liver and muscle (a condition known as lipotoxicity). nih.gov

Lipid Profile Improvement: Studies on TZD analogues, such as pioglitazone (B448), have shown they can positively influence lipid metabolism, although effects can vary between different derivatives. nih.govnih.gov

Some TZD analogues have been shown to rewire metabolism by impacting the mitochondrial pyruvate (B1213749) carrier (MPC), which can alter the use of energy substrates and influence inflammatory responses. nih.gov The metabolic inflexibility seen in diabetes, where cells struggle to switch between glucose and fatty acid oxidation, can be partially corrected by the action of these compounds. nih.gov

Enzyme Inhibition Relevant to Metabolic Disorders (e.g., Aldose Reductase, PTP1B)

In the context of metabolic disorders like diabetes, the inhibition of enzymes such as Aldose Reductase (AR) and Protein Tyrosine Phosphatase 1B (PTP1B) is a key therapeutic strategy. mdpi.comnih.gov AR is implicated in the development of diabetic complications by converting excess glucose to sorbitol, while PTP1B is a negative regulator of insulin signaling. mdpi.comresearchgate.net

Research has focused on developing dual inhibitors that can target both enzymes simultaneously. mdpi.comnih.gov Thiazolidinone-based structures have emerged as a promising scaffold for this purpose.

Aldose Reductase (AR) Inhibition: Various 4-thiazolidinone (B1220212) derivatives have been synthesized and shown to be potent AR inhibitors. nih.gov The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazolidinone core are crucial for high inhibitory activity.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B dephosphorylates the insulin receptor, dampening its signal. Inhibiting PTP1B enhances insulin sensitivity, making it an attractive target for T2DM treatment. mdpi.comresearchgate.net Several thiazolidinedione and 4-thiazolidinone derivatives have been identified as effective PTP1B inhibitors. mdpi.comresearchgate.net

Studies on 3-(5-arylidene-4-oxothiazolidin-3-yl)propanoic acids and related compounds have identified derivatives with well-balanced, low-micromolar inhibitory activity against both AR and PTP1B. mdpi.com The thiazolidinone ring in these molecules often acts as a bioisosteric replacement for the phosphate (B84403) group of the natural substrates of these enzymes.

Table 1: Inhibitory Activity of Selected Thiazolidinone Analogues against AR and PTP1B

| Compound Class | Target Enzyme | Activity Range (IC₅₀) | Reference |

|---|---|---|---|

| 4-Thiazolidinone derivatives | Aldose Reductase (AR) | Low micromolar (µM) | nih.gov |

| 4-Thiazolidinone derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Low micromolar (µM) | mdpi.com |

| (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids | AR & PTP1B (Dual) | Low micromolar (µM) | researchgate.net |

Antioxidant Research

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases. The thiazolidine scaffold is present in various compounds investigated for their antioxidant properties. nih.gov The diverse biological activities of thiazolidine derivatives are often enhanced by the presence of the sulfur atom in the heterocyclic ring. nih.gov

Studies on different classes of thiazolidine analogues have demonstrated their potential to scavenge free radicals and chelate metal ions, which are key antioxidant mechanisms. The antioxidant capacity often depends on the nature and position of substituents on the thiazolidine ring. For instance, the introduction of phenolic moieties to a thiazolidine-2,4-dione scaffold has been shown to yield compounds with potent antiradical and electron-donating capabilities.

Neuroprotective Research

Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss and cognitive decline. Research into neuroprotective agents has explored thiazolidine-based compounds. nih.gov Thiazolidinediones, in particular, have been investigated for their ability to protect neurons through multiple mechanisms, including the reduction of neuroinflammation and inhibition of pathways leading to cell death. nih.govnih.gov

A recent study on the derivative (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) demonstrated significant neuroprotective effects in both cell culture and animal models. nih.gov Key findings include:

Reduction in the expression of phosphorylated tau (p-Tau), a hallmark of Alzheimer's disease. nih.gov

Decreased levels of the pro-apoptotic protein, cleaved caspase-3. nih.gov

Improved memory function in animal models with scopolamine-induced memory impairment. nih.gov

Furthermore, other N-phenyl substituted thiazolidinediones have been identified as inhibitors of the pro-apoptotic protein Bid, preventing glutamate-induced toxicity and mitochondrial dysfunction in neuronal cells. researchgate.net These findings underscore the potential of the thiazolidine scaffold in developing therapies for neurological disorders.

Other Pharmacological Explorations (e.g., Anticonvulsant, Antihyperlipidemic)

The pharmacological potential of the thiazolidine nucleus extends beyond metabolic and neurodegenerative disorders. nih.gov

Anticonvulsant Activity: The core structure of certain thiazolidine derivatives is recognized in the development of anticonvulsant drugs. Studies on thiazole-bearing 4-thiazolidinones have identified compounds with significant activity in pentylenetetrazole (PTZ)-induced seizure models. mdpi.com The mechanism for some of these agents is thought to involve the modulation of GABAergic systems or blockade of ion channels. mdpi.com

Antihyperlipidemic Activity: As an extension of their impact on metabolic pathways, many TZD analogues exhibit antihyperlipidemic effects. nih.gov By activating PPARγ, these compounds can influence the expression of genes involved in lipid uptake, storage, and transport, leading to improvements in circulating lipid profiles. nih.govnih.gov

Investigation of Biological Targets and Signaling Pathways

The therapeutic effects of thiazolidine analogues are mediated through their interaction with various biological targets and modulation of key signaling pathways.

PPARγ: This is the most well-documented target for the thiazolidinedione class of compounds. nih.gov As nuclear receptors, their activation directly influences gene expression related to metabolism and inflammation. nih.gov The binding affinity of different analogues to PPARγ can vary, leading to a spectrum of agonist activity (full vs. partial) and influencing their therapeutic and side-effect profiles. researchgate.net

Enzyme Inhibition: As discussed, enzymes like Aldose Reductase, PTP1B, and Xanthine (B1682287) Oxidase are key targets. mdpi.complos.org Molecular docking studies reveal that thiazolidinone derivatives can fit into the active or allosteric sites of these enzymes, inhibiting their function. nih.govmdpi.com

Apoptosis and Cell Survival Pathways: In neuroprotection and cancer research, thiazolidine derivatives have been shown to modulate critical signaling pathways. This includes inhibiting pro-apoptotic proteins like Bid and caspase-3, and potentially affecting glucose transporter (GLUT) proteins, thereby influencing cell survival and proliferation. nih.govresearchgate.netnih.gov

Inflammatory Pathways: Thiazolidinediones can suppress inflammatory responses, partly through their activation of PPARγ, which can antagonize pro-inflammatory transcription factors like NF-κB. nih.gov This anti-inflammatory action is relevant to their use in metabolic diseases and their potential in neuroprotection. nih.govnih.gov

Computational Chemistry and in Silico Studies of 5 Methyl 2 4 Methylphenyl Thiazolidine Systems

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Thiazolidine (B150603) derivatives have been studied as ligands for a diverse range of biological targets. nih.gov Molecular docking studies on related thiazolidine-4-one and thiazolidinedione structures reveal common interaction patterns that are likely relevant to 5-Methyl-2-(4-methylphenyl)thiazolidine.

Key biological targets for thiazolidine derivatives include:

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A key regulator in the treatment of type 2 diabetes. nih.govnih.gov

Cyclooxygenase (COX) and Lipooxygenase (LOX): Enzymes targeted by anti-inflammatory drugs. nih.govfrontiersin.org

Bacterial Enzymes: Targets such as MurB, DNA gyrase, and Penicillin-Binding Proteins are crucial for antibacterial activity. mdpi.comrdd.edu.iqimpactfactor.org

Fungal Enzymes: Lanosterol (B1674476) 14α-demethylase (CYP51) is a common target for antifungal agents. mdpi.comrdd.edu.iq

The interaction of this compound with these targets would likely involve a combination of forces. The p-tolyl group can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the active site. The thiazolidine ring , with its sulfur and nitrogen heteroatoms, can act as a hydrogen bond acceptor. For instance, studies on similar compounds have shown hydrogen bond formation with residues like Serine (Ser) and Lysine (Lys). nih.govrdd.edu.iq The methyl group at the 5-position can further contribute to hydrophobic interactions within the binding pocket.

Binding affinity, often expressed as a docking score or free energy of binding (ΔG) in kcal/mol, quantifies the strength of the ligand-protein interaction. Lower, more negative values typically indicate a stronger, more favorable interaction. Docking studies of various thiazolidine derivatives against different protein targets have yielded a range of binding affinities, demonstrating the scaffold's versatility. nih.govnih.govimpactfactor.orgnih.gov

For example, docking of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones against PPARγ showed binding energies ranging from -6.9 to -8.9 kcal/mol. nih.gov Similarly, studies on other thiazolidine derivatives targeting bacterial and fungal enzymes have reported significant binding affinities. rdd.edu.iqimpactfactor.org

The active site of these target proteins is characterized by specific amino acid residues that are critical for binding. For PPARγ, key interactions often involve residues such as SER342. nih.gov In bacterial enzymes like E. coli Penicillin-Binding Protein, residues like Lys 340 and Ser 395 have been identified as important interaction points. rdd.edu.iq The binding of this compound would be dictated by the specific topology and amino acid composition of the target's active site, with the p-tolyl and methyl groups likely seeking hydrophobic pockets and the thiazolidine nitrogen and sulfur atoms orienting towards potential hydrogen bond donors.

Table 1: Predicted Binding Affinities of Structurally Related Thiazolidine Derivatives with Biological Targets

| Thiazolidine Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 5-Arylidene-3-m-tolyl-thiazolidine-2,4-diones | PPARγ | -8.2 to -8.9 | Not specified | nih.gov |

| Thiazole based thiazolidine-4-ones | Bacterial Protein (1KZN) | -6.8 | Not specified | impactfactor.org |

| Thiazolidine-2,4-dione derivatives | PPAR-γ | -7.6 to -7.8 | SER342 | nih.gov |

| 5-methyl thiazolidine-4-ones | E. coli Penicillin-Binding Protein (2ZC4) | PLP Fitness Score: 70.8 | Lys 340, Ser 395, Asn 397, Thr 550 | rdd.edu.iq |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental information about the electronic structure and reactivity of a molecule. These methods are used to optimize the molecular geometry and analyze its molecular orbitals.

Geometry optimization using DFT calculates the lowest energy conformation of a molecule, providing data on bond lengths, bond angles, and dihedral angles. For this compound, the thiazolidine ring is expected to adopt a non-planar, puckered conformation, likely an envelope or twist form. The p-tolyl group, in contrast, is planar.

Electronic structure analysis, such as the calculation of Mulliken charges, reveals the distribution of electron density across the molecule. In thiazolidine derivatives, the heteroatoms (sulfur and nitrogen) and any oxygen atoms in related oxo-derivatives typically carry negative partial charges, making them nucleophilic centers, while adjacent carbon atoms bear positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with protein targets.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates that the molecule is more polarizable and reactive. nih.govnih.gov In many thiazolidine derivatives, the HOMO is often localized over the aromatic ring system and the thiazolidine ring, while the LUMO distribution can vary depending on the specific substituents. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Thiazolidinedione Derivatives

| Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiazolidinedione derivative 1 | -8.78 | -3.57 | 5.21 | nih.gov |

| Thiazolidinedione derivative 2 | -9.27 | -4.37 | 4.90 | nih.gov |

| Thiazolidinedione derivative 3 | -9.14 | -4.18 | 4.96 | nih.gov |

Note: The values are from DFT/B3YLP/6311G** calculations on specific thiazolidinedione derivatives and serve as representative examples. nih.gov

Global reactivity parameters, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), which measures the power of an atom or group to attract electrons, and chemical hardness (η), which quantifies the resistance to change in the electron distribution. nih.govnih.gov The reciprocal of hardness is known as softness (S), which is a measure of the molecule's polarizability and reactivity. nih.govnih.gov

Table 3: Representative Global Reactivity Parameters for Thiazolidinedione Derivatives

| Derivative Class | Electronegativity (χ) (eV) | Hardness (η) (eV) | Softness (S) (eV-1) | Reference |

|---|---|---|---|---|

| Thiazolidinedione derivative 1 | 6.17 | 2.60 | 0.19 | nih.gov |

| Thiazolidinedione derivative 2 | 6.82 | 2.45 | 0.20 | nih.gov |

| Thiazolidinedione derivative 3 | 6.66 | 2.48 | 0.20 | nih.gov |

Note: The values are from DFT/B3YLP/6311G** calculations on specific thiazolidinedione derivatives and serve as representative examples. nih.gov

Computational Study of Thermodynamic Variables

Computational studies, often employing software like Gaussian, are instrumental in understanding the thermodynamic properties of molecules. jmchemsci.com For thiazolidine derivatives, these studies typically involve the calculation of key thermodynamic variables that shed light on the stability and reactivity of the compounds. While direct studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related thiazolidinone and thiazolidine-2,4-dione derivatives.

Theoretical calculations of thermodynamic variables for novel thiazolidinone derivatives have shown that substitutions on the thiazolidine ring significantly influence the molecule's hardness and softness, which are indicators of reactivity. jmchemsci.com For instance, in a study of two different thiazolidinone compounds, the one with lower hardness was identified as being softer, suggesting higher reactivity. jmchemsci.com The stability and reactivity of a molecule can be correlated with its chemical hardness (η) and softness (ς). jmchemsci.com

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter in determining a molecule's reactivity. A smaller energy gap generally implies that the molecule is more susceptible to polarization and thus more reactive. jmchemsci.com For example, a computational analysis of two thiazolidinone derivatives revealed that the compound with a smaller energy gap (ΔE gap = 1.17 eV) was softer and had a large susceptibility to polarization compared to the one with a higher energy gap (ΔE gap = 1.8 eV). jmchemsci.com

Furthermore, low ionization potential (IP) values are indicative of high molecular reactivity, while low electron affinity (EA) values suggest enhanced electron-donating properties. jmchemsci.com These parameters are crucial for understanding the potential interactions of the molecule in a biological system.

Table 1: Key Thermodynamic Parameters in Computational Studies of Thiazolidine Derivatives

| Parameter | Symbol | Significance |

| Hardness | η | A measure of resistance to deformation or polarization. |

| Softness | ς | The reciprocal of hardness, indicating higher reactivity. |

| HOMO-LUMO Energy Gap | ΔE gap | Indicates chemical reactivity and the energy required for electronic excitation. |

| Ionization Potential | IP | The energy required to remove an electron from a molecule. |

| Electron Affinity | EA | The energy released when an electron is added to a molecule. |

This table is generated based on concepts from computational studies of related thiazolidine derivatives.

In Silico Pharmacokinetic Predictions (ADME Modeling)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is a critical component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. nih.govresearchgate.net For thiazolidine derivatives, various studies have utilized these computational tools to assess their drug-likeness. nih.govmdpi.com

The evaluation of ADME parameters is crucial because molecules with poor pharmacokinetic profiles may exhibit unexpected toxicity or be ineffective, leading to their failure in later stages of drug development. nih.gov For a series of novel (4-oxothiazolidin-2-yl)thiazolidine-2,4-dione derivatives, in silico ADME studies revealed that the compounds were likely to be drug-like. nih.gov

ADME predictions often involve the assessment of several physicochemical properties and pharmacokinetic parameters. For instance, the SwissADME database can be used to evaluate properties like lipophilicity, water-solubility, and blood-brain barrier (BBB) permeability. mdpi.com A bioavailability radar, which considers factors such as size, polarity, and flexibility, can provide a rapid assessment of a compound's drug-likeness. mdpi.com

For melatonin (B1676174) derivatives, in silico analysis using SwissADME predicted that they would have good oral bioavailability and could act as central nervous system (CNS) drugs. nih.gov The "boiled-egg" model, another predictive tool, can indicate whether a compound is likely to permeate the BBB and if it is a substrate for P-glycoprotein (PGP), an efflux transporter. nih.gov

While specific ADME predictions for this compound are not explicitly detailed in the searched literature, it is expected that its properties would be evaluated based on similar computational models. These models would predict its absorption characteristics, distribution in the body, potential metabolic pathways, and excretion routes. researchgate.net

Table 2: Common In Silico ADME Parameters and Their Significance

| Parameter | Significance |

| Lipophilicity (e.g., LogP) | Affects absorption and distribution. |

| Water Solubility | Influences dissolution and absorption. |

| Blood-Brain Barrier (BBB) Permeability | Determines if a compound can enter the central nervous system. |

| P-glycoprotein (PGP) Substrate | Predicts if the compound will be actively transported out of cells. |

| Cytochrome P450 (CYP) Inhibition | Indicates potential for drug-drug interactions. |

This table is generated based on common parameters evaluated in in silico ADME studies of small molecules.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful computational techniques used to identify and optimize new drug candidates. mdpi.comnih.gov Thiazolidine and its derivatives have been the subject of such studies to explore their potential as inhibitors of various biological targets. mdpi.comnih.govresearchgate.net

Virtual screening can be performed using ligand-based or structure-based approaches. In ligand-based virtual screening, known active compounds are used to identify new molecules with similar properties. nih.gov Structure-based virtual screening, on the other hand, involves docking a library of compounds into the three-dimensional structure of a biological target to predict binding affinity and mode. nih.govnih.gov

For example, a study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives used quantitative structure-activity relationship (QSAR) modeling and molecular docking to design and identify new inhibitors of protein tyrosine phosphatase 1B (PTP1B). mdpi.com The QSAR model helped in understanding the structural requirements for inhibitory activity, leading to the design of novel compounds with predicted high affinity. mdpi.com

Similarly, molecular docking and molecular dynamics (MD) simulations have been employed to investigate thiazolidine-2,4-dione derivatives as potential inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov These computational methods provide insights into the binding interactions between the small molecule and the protein target at an atomic level. nih.gov

The application of these techniques to this compound would involve screening it against various biological targets to identify potential therapeutic applications. Its structural features could be compared to known active compounds, and it could be docked into the active sites of proteins to predict its binding affinity and potential as an inhibitor.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel Thiazolidine (B150603) Scaffolds for Enhanced Biological Profiles

The synthesis of novel thiazolidine scaffolds is a cornerstone of efforts to discover compounds with superior biological efficacy. Researchers continuously explore new synthetic routes—such as multi-component reactions, microwave-assisted synthesis, and green chemistry protocols—to generate diverse libraries of thiazolidine derivatives efficiently. nih.govnih.govnih.govresearchgate.net These methods often provide advantages like shorter reaction times, higher yields, and simpler purification processes. nih.govresearchgate.net

A key aspect of this research is the structure-activity relationship (SAR), which seeks to understand how specific chemical modifications influence biological activity. researchgate.netnih.govyoutube.com For instance, substitutions at the C2, N3, and C5 positions of the thiazolidinone ring are known to significantly impact the pharmacological profile. nih.gov SAR studies have revealed that introducing specific functional groups can enhance activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. e3s-conferences.orgnih.govresearchgate.netresearchgate.net For example, some studies have shown that the presence of an electron-withdrawing group is crucial for potent antimicrobial activity in certain thiazolidine series. e3s-conferences.org Similarly, for antidiabetic thiazolidinediones (TZDs), the general structure consists of an acidic head group linked to a lipophilic tail, and modifications to this arrangement are critical for potent agonism of the PPAR-γ receptor. youtube.comsciforum.net

Development of Thiazolidine-Based Probes for Biological Target Identification

Identifying the precise molecular targets of bioactive compounds is a critical step in drug discovery. Thiazolidine derivatives are being developed as chemical probes to facilitate this process. nih.gov Two prominent strategies include photoaffinity labeling and fluorescent chemosensors.

Photoaffinity labeling (PAL) involves incorporating a photoreactive group into a thiazolidine-based molecule. nih.govnih.gov This probe can bind to its biological target, and upon irradiation with light, it forms a covalent bond, permanently tagging the protein for subsequent identification and analysis. nih.govrsc.org This technique has been successfully used to identify a novel mitochondrial target for the insulin-sensitizing thiazolidinediones, separate from their known action on PPARγ. nih.govnih.gov

Fluorescent chemosensors are another innovative application. Researchers have designed and synthesized novel thiazolidine-based probes that exhibit changes in their fluorescent properties upon binding to specific analytes, such as metal ions. nih.govlookchem.comnih.govfrontiersin.org For example, thiazolidine-4-one derivatives have been engineered to act as "turn-off" fluorescent sensors for copper (Cu²⁺) and "turn-on" sensors for aluminum (Al³⁺). nih.govnih.gov These probes allow for the highly sensitive and selective detection of ions in biological and environmental samples, with some demonstrating detection limits in the nanomolar range and utility in live-cell imaging. nih.govlookchem.comnih.gov

Integration of Synthetic Chemistry with Advanced Biological Screening

The synergy between modern synthetic chemistry and advanced biological screening techniques is accelerating the discovery of potent thiazolidine derivatives. This integrated approach allows for the rational design of molecules and the rapid evaluation of their biological potential.

Computational methods , such as molecular docking, are frequently used to predict how well a designed thiazolidine derivative will bind to a specific biological target, such as an enzyme or receptor. nih.govsciforum.nettandfonline.comnih.gov These in silico studies help prioritize which compounds to synthesize, saving time and resources. nih.gov Docking analyses can reveal key interactions between the ligand and amino acid residues in the target's binding pocket, guiding further structural modifications to improve affinity and selectivity. tandfonline.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate chemical structures with biological activities, further refining the design process. nih.govresearchgate.net

Once synthesized, these compounds are subjected to a battery of biological screening assays . These can range from in vitro enzyme inhibition assays to cell-based assays measuring cytotoxicity against cancer cell lines or antimicrobial activity against various pathogens. nih.govnih.govtandfonline.com This combination of computational prediction and empirical testing creates a powerful feedback loop for drug discovery, as seen in the development of thiazolidin-4-ones as potential antibacterial and antitumor agents. tandfonline.comtandfonline.com

Exploration of Thiazolidine Ring Systems in Materials Science

Beyond pharmaceuticals, the unique chemical properties of the thiazolidine ring are being harnessed in the field of materials science. A key application lies in the synthesis of advanced polymers.

One innovative strategy uses the thiazolidine structure as a source of "latent" reactive groups for creating multifunctional polymers. In this approach, a monomer containing a thiazolidine ring is polymerized. The resulting polymer chain has pendent thiazolidine groups. Subsequently, the thiazolidine rings can be opened to reveal two distinct reactive sites: an amine and a thiol. This allows for post-polymerization modification, where different functional molecules can be attached to the polymer backbone in a controlled manner, leading to complex and highly functionalized macromolecules.

This method provides a pathway to versatile polymer scaffolds that can be tailored for a variety of applications, from drug delivery systems to advanced coatings and biomaterials.

Potential in Agricultural Chemistry (e.g., Pest Control Properties)

The biological activity of thiazolidine derivatives extends to agricultural applications, where they are being investigated as new agents for crop protection. Research in this area focuses on their potential as pesticides, insecticides, and herbicide safeners.

Pesticides and Insecticides : Patents and research articles describe various thiazolidine derivatives with pesticidal properties. google.com For example, novel N-substituted (1,3-thiazole)alkyl sulfoximines and other thiazole-containing compounds have shown good insecticidal activity against agricultural pests like Myzus persicae (green peach aphid) and Spodoptera littoralis (cotton leafworm). nih.govresearchgate.netnih.gov The development of such compounds is crucial for managing crop losses and combating insecticide resistance. researchgate.net

Herbicide Safeners : Thiazolidine derivatives are also being developed as herbicide safeners. Safeners are compounds applied with a herbicide to protect the crop from injury without reducing the herbicide's effectiveness against weeds. nih.gov By employing strategies like bioisosterism and active substructure combination, researchers have designed novel thiazolidine-4-carboxylates that protect maize from the phytotoxic effects of ALS-inhibiting herbicides like chlorimuron-ethyl. nih.gov Molecular docking studies suggest these safeners may work by competing with the herbicide for its target enzyme in the crop plant. nih.gov

Table of Mentioned Chemical Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-2-(4-methylphenyl)thiazolidine, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiosemicarbazide derivatives can react with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 hours) to form the thiazolidinone core . Key parameters include:

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Sodium acetate facilitates acid-base equilibria, improving cyclization efficiency .

- Temperature : Reflux conditions (~100–120°C) are critical for ring closure .

- Stoichiometry : Excess oxo-compounds (e.g., aldehydes) drive the reaction to completion .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is required:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms aromatic substitution patterns .

- FT-IR : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and thiazolidinone ring vibrations (C-S, ~650–750 cm⁻¹) .

- UV-Vis : Detects π→π* transitions in conjugated systems (e.g., arylidene substituents) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 247) .

Q. What safety protocols are critical when handling thiazolidinone derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure .

- Storage : Store in sealed containers away from oxidizers (e.g., peroxides) to prevent reactive degradation .

- Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of substituent introduction in thiazolidine derivatives during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to direct substitution to desired positions .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates and favor specific regioisomers .

- Solvent Polarity : Non-polar solvents (e.g., toluene) may favor thermodynamic control, while polar solvents (e.g., DMF) favor kinetic pathways .

Q. How do computational methods (e.g., DFT) complement experimental data in predicting the electronic properties of thiazolidine derivatives?

- Methodological Answer :

- DFT Calculations : Predict HOMO-LUMO gaps to assess redox activity and charge distribution in the thiazolidinone ring .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed antimicrobial or anticancer activities .

- Comparative Analysis : Overlay computational spectra (e.g., IR, UV) with experimental data to validate structural models .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazolidine analogs?

- Methodological Answer :

- Standardized Assays : Re-evaluate activities under uniform conditions (e.g., MIC protocols for antimicrobial studies) to minimize variability .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the aryl ring) to isolate contributing factors .

- In Silico Screening : Use docking studies to identify binding affinities that correlate with observed bioactivity, clarifying mechanistic discrepancies .

Data Presentation

Table 1 : Key Reaction Parameters for Thiazolidinone Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.